molecular formula C7H12Cl2N2O B2381848 5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride CAS No. 2287248-54-6

5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride

Cat. No. B2381848
CAS RN: 2287248-54-6
M. Wt: 211.09
InChI Key: ZWXRYVVXJAONLQ-XRIGFGBMSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at its reactivity, stability, and the products it forms under different conditions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like spectroscopy and chromatography are often used .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    Research has explored novel synthetic methods for pyridine derivatives, which include 5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride. For instance, a one-pot synthesis process involving a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence was used to synthesize pyrindines and tetrahydroquinolines (Yehia, Polborn, & Müller, 2002).

  • Characterization of Novel Derivatives

    The synthesis of novel pyridone derivatives, potentially including variants of 5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride, and their antimicrobial evaluation was conducted. This research involved synthesizing new compounds and characterizing them using various analytical techniques (Elgemeie et al., 2017).

Biological and Pharmaceutical Applications

  • Antimicrobial Properties

    Research into pyridine derivatives has shown that certain compounds exhibit significant antimicrobial activities. This includes studies on pyridothienopyrimidines and pyridothienotriazines, which might be structurally related to 5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

  • Pharmaceutical Intermediates

    Certain pyridine derivatives, potentially including 5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride, are intermediates in pharmaceutical synthesis. They are explored for their role in producing compounds with therapeutic properties, such as 5-HT6 receptor ligands (Elokdah et al., 2007).

Chemical Properties and Reactions

  • Reactivity and Transformations: Studies have explored the chemical reactivity and transformation possibilities of pyridine derivatives. This includes the synthesis of 5-alkyl-4-amino-2-(trifluoromethyl)pyridines and their transformation into various other compounds, which may be relevant to understanding the chemical behavior of 5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride (Tyvorskii et al., 2001).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) often provide this information .

properties

IUPAC Name

5-[(1S)-1-aminoethyl]-1H-pyridin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-5(8)6-2-3-7(10)9-4-6;;/h2-5H,8H2,1H3,(H,9,10);2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXRYVVXJAONLQ-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC(=O)C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CNC(=O)C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride

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